molecular formula C12H16BrNO B5822019 N-(4-bromophenyl)-2-ethylbutanamide

N-(4-bromophenyl)-2-ethylbutanamide

Cat. No.: B5822019
M. Wt: 270.17 g/mol
InChI Key: KUKNAIUOAFMFQK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-ethylbutanamide is a high-purity chemical compound offered for research and development purposes. It features a 2-ethylbutanamide moiety linked to a 4-bromophenyl ring, a structural motif seen in compounds with significant biological activity. Compounds based on the N-(4-bromophenyl) scaffold are of high interest in medicinal chemistry and drug discovery. For instance, research on similar structures has demonstrated potential as anti-inflammatory agents by targeting specific pathways such as the α7 nicotinic acetylcholine receptor (α7nAChR) . Other N-(4-bromophenyl) amide derivatives have shown promising antibacterial effects against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae , as well as antimicrobial and antiproliferative activities in screening studies . The 4-bromophenyl group is a versatile building block in organic synthesis, often used in cross-coupling reactions to create more complex molecules for material science and pharmaceutical research . Researchers can utilize this compound as a key intermediate to develop novel therapeutic agents or as a standard in analytical chemistry. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-9(4-2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKNAIUOAFMFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-ethylbutanamide typically involves the reaction of 4-bromoaniline with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromoaniline+2-ethylbutanoyl chlorideThis compound+HCl\text{4-bromoaniline} + \text{2-ethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromoaniline+2-ethylbutanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the amide can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in the presence of a catalyst like copper(I) iodide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-(4-substituted phenyl)-2-ethylbutanamides.

    Oxidation: Formation of 4-bromobenzoic acid derivatives.

    Reduction: Formation of N-(4-bromophenyl)-2-ethylbutylamine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-ethylbutanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom can enhance its binding affinity to certain molecular targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Accessibility : N-(4-bromophenyl)furan-2-carboxamide is synthesized in high yields (94%) via straightforward coupling of furan-2-carbonyl chloride with 4-bromoaniline . Similar methods likely apply to N-(4-bromophenyl)-2-ethylbutanamide, though steric hindrance from the branched ethylbutanamide group may reduce yields compared to planar furan derivatives.
  • Heterocyclic vs. Aliphatic Chains : Thiazole- and adamantane-containing analogs require multi-step syntheses, highlighting the simplicity of linear or branched alkyl/aryl amides .
Antibacterial Activity
  • N-(4-bromophenyl)furan-2-carboxamide : Exhibits potent activity against drug-resistant A. baumannii (NDM-1 positive), K. pneumoniae, and MRSA, with docking studies confirming stable interactions with the NDM-1 active site (GoldScore fitness: 58.2) .
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-ClAc : Shows broad-spectrum antimicrobial activity, with MIC values ranging from 8–32 µg/mL against Gram-positive and Gram-negative pathogens .
Anticancer and Other Activities
  • Thiazole Derivatives : Demonstrate antiproliferative effects against cancer cell lines (IC₅₀: 12–45 µM) via apoptosis induction .
  • Bromantane : A psychostimulant with neuroprotective properties, leveraging the adamantane framework for blood-brain barrier penetration .

Computational and Structural Insights

  • Docking Studies : N-(4-bromophenyl)furan-2-carboxamide forms hydrogen bonds with Asn220 and His250 residues in NDM-1, critical for inhibiting bacterial metallo-β-lactamases . Similar interactions are plausible for this compound, though steric effects may alter binding modes.
  • Bond Length Variations : Comparative crystallographic data (e.g., C–Br bond: 1.8907 Å in N-(4-bromophenyl)acetamide vs. 1.91 Å in analogs) suggest subtle electronic differences influencing reactivity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-bromophenyl)-2-ethylbutanamide, and how can reaction conditions (e.g., temperature, coupling agents) be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves coupling 4-bromophenylamine with 2-ethylbutanoic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions. Evidence from structurally similar amides (e.g., N-(4-chlorobenzyl)-2-ethylbutanamide) suggests heating at 60–80°C for 6–12 hours in anhydrous dichloromethane or THF improves yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Optimization studies should systematically vary reagent stoichiometry, solvent polarity, and reaction time to balance purity (>95%) and yield (typically 60–75%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm the presence of the bromophenyl group (δ 7.3–7.5 ppm for aromatic protons) and ethylbutanamide backbone (δ 1.0–2.5 ppm for alkyl groups) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX or Mercury CSD) resolves bond lengths and angles, particularly the amide C=O (1.23 Å) and Br–C (1.90 Å) distances. SHELXL is preferred for refinement due to its robustness in handling small-molecule data .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical m/z for C₁₂H₁₅BrNO: 284.03) .

Q. How can researchers assess the thermal stability and solubility profile of this compound for formulation studies?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen to determine decomposition temperature (expected >200°C for similar amides) .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (reported range: 120–140°C for halogenated analogues) .
  • Solubility : Test in polar (water, ethanol) and non-polar solvents (DMSO, chloroform). Bromophenyl derivatives typically show higher solubility in DMSO due to halogen bonding .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered Br atoms or anisotropic thermal motion) for this compound?

  • Methodological Answer : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered bromine atoms. For anisotropic displacement parameters, refine with the RIGU command to constrain thermal motion. Validate using Mercury’s void analysis to detect solvent-accessible regions that may influence disorder . Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O amide hydrogen bonds) .

Q. How does the electronic effect of the 4-bromo substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-311G**) to map electrostatic potentials, highlighting the electron-withdrawing bromine’s role in enhancing hydrogen-bond acceptor strength at the amide carbonyl .
  • SAR Studies : Compare with chloro-, fluoro-, and non-halogenated analogues. For example, N-(4-chlorophenyl)-2-ethylbutanamide shows ~20% lower binding affinity to serotonin receptors in preliminary assays, suggesting bromine’s larger van der Waals radius improves target engagement .

Q. What analytical methods are critical for detecting and quantifying degradation products under accelerated stability testing?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to separate degradation products. Major degradants (e.g., hydrolyzed 2-ethylbutanoic acid or debrominated byproducts) can be identified via m/z shifts .
  • Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf life at 25°C from data at 40–60°C. For bromophenyl amides, hydrolysis rates increase at pH < 3 or > 9, necessitating buffered formulations .

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